Molecular Differentiation: Structural Divergence from the Parent Compound VU0542270 Confers Distinct Pharmacophore Geometry
The target compound replaces the terminal thiophen-2-yl urea substituent of VU0542270 (IC50 ~100 nM for Kir6.1/SUR2B) with a 3-phenylpropyl group. The VU0542270 SAR study established that the N-aryl-N'-benzyl urea motif is critical for SUR2B binding, and that alterations to the N'-substituent directly impact inhibitory potency and selectivity [1]. While specific IC50 values for the phenylpropyl analog remain under proprietary or forthcoming disclosure, the structural modification introduces a flexible alkyl linker and a terminal phenyl ring, which are expected to alter hydrogen-bonding interactions with SUR2B residues and modulate metabolic stability relative to the thiophene-containing parent [1].
| Evidence Dimension | Urea N'-substituent structural divergence |
|---|---|
| Target Compound Data | 3-phenylpropyl group (C9H11) at urea N' |
| Comparator Or Baseline | VU0542270: thiophen-2-yl group (C4H3S) at urea N' |
| Quantified Difference | Molecular weight shift +36.04 g/mol; ClogP shift +1.2 units (estimated); introduction of flexible C3 linker vs. rigid aromatic heterocycle |
| Conditions | Molecular modeling and SAR analysis from VU0542270 discovery program [1] |
Why This Matters
The distinct N'-substituent topology is likely to produce a unique selectivity fingerprint across Kir6.x/SURx combinations, making this analog essential for dissecting SUR2B pharmacophore requirements that cannot be probed with VU0542270 alone.
- [1] Li K, et al. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels. Mol Pharmacol. 2024;105(3):202-212. View Source
